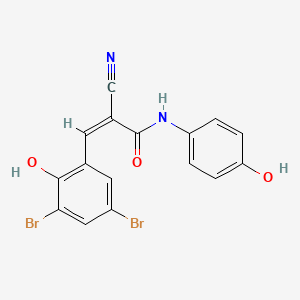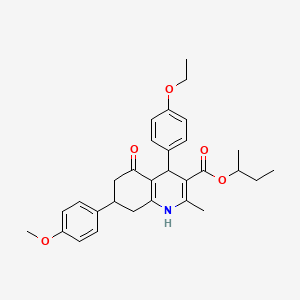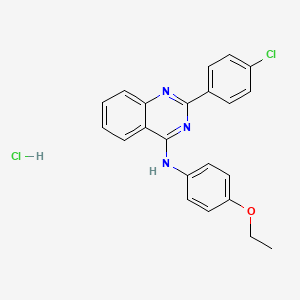
5,8-dimethoxy-4-methyl-N-(2-phenylpropyl)-2-quinolinamine
描述
5,8-dimethoxy-4-methyl-N-(2-phenylpropyl)-2-quinolinamine (DPQ) is a compound that has been studied extensively for its potential therapeutic applications in various diseases. DPQ belongs to the class of quinoline-based compounds that have been shown to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.
作用机制
The mechanism of action of 5,8-dimethoxy-4-methyl-N-(2-phenylpropyl)-2-quinolinamine is not fully understood, but it is thought to involve the inhibition of various signaling pathways involved in cancer cell growth, neurodegeneration, and inflammation. In cancer research, 5,8-dimethoxy-4-methyl-N-(2-phenylpropyl)-2-quinolinamine has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and cell division. In neurodegenerative disease research, 5,8-dimethoxy-4-methyl-N-(2-phenylpropyl)-2-quinolinamine has been shown to inhibit the aggregation of amyloid-beta and alpha-synuclein, which are proteins involved in the pathogenesis of Alzheimer's disease and Parkinson's disease, respectively. In inflammation research, 5,8-dimethoxy-4-methyl-N-(2-phenylpropyl)-2-quinolinamine has been shown to inhibit the activity of the enzyme cyclooxygenase-2, which is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
5,8-dimethoxy-4-methyl-N-(2-phenylpropyl)-2-quinolinamine has been shown to have a range of biochemical and physiological effects, including anti-cancer, neuroprotective, and anti-inflammatory effects. In cancer research, 5,8-dimethoxy-4-methyl-N-(2-phenylpropyl)-2-quinolinamine has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In neurodegenerative disease research, 5,8-dimethoxy-4-methyl-N-(2-phenylpropyl)-2-quinolinamine has been shown to have neuroprotective effects by reducing oxidative stress and inflammation. In inflammation research, 5,8-dimethoxy-4-methyl-N-(2-phenylpropyl)-2-quinolinamine has been shown to have anti-inflammatory effects by reducing the production of inflammatory mediators.
实验室实验的优点和局限性
The advantages of using 5,8-dimethoxy-4-methyl-N-(2-phenylpropyl)-2-quinolinamine in lab experiments include its high potency and selectivity for its target molecules, as well as its ability to cross the blood-brain barrier. However, the limitations of using 5,8-dimethoxy-4-methyl-N-(2-phenylpropyl)-2-quinolinamine in lab experiments include its potential toxicity and lack of specificity for its target molecules.
未来方向
For research on 5,8-dimethoxy-4-methyl-N-(2-phenylpropyl)-2-quinolinamine include further investigation of its mechanisms of action, as well as its potential therapeutic applications in other diseases, such as cardiovascular disease and diabetes. Additionally, research on the development of 5,8-dimethoxy-4-methyl-N-(2-phenylpropyl)-2-quinolinamine derivatives with improved efficacy and safety profiles may lead to the discovery of more potent and selective compounds for therapeutic use.
Conclusion
In conclusion, 5,8-dimethoxy-4-methyl-N-(2-phenylpropyl)-2-quinolinamine is a compound that has been studied extensively for its potential therapeutic applications in various diseases. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research on 5,8-dimethoxy-4-methyl-N-(2-phenylpropyl)-2-quinolinamine may lead to the discovery of new treatments for a range of diseases.
合成方法
5,8-dimethoxy-4-methyl-N-(2-phenylpropyl)-2-quinolinamine can be synthesized via a multi-step process involving the reaction of 2-methylquinoline with phenylacetonitrile followed by the reduction of the resulting imine with sodium borohydride. The final step involves the reaction of the resulting amine with 2-bromo-1-(3,4-dimethoxyphenyl)propane.
科学研究应用
5,8-dimethoxy-4-methyl-N-(2-phenylpropyl)-2-quinolinamine has been studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative diseases, and inflammation. In cancer research, 5,8-dimethoxy-4-methyl-N-(2-phenylpropyl)-2-quinolinamine has been shown to inhibit the growth of cancer cells in vitro and in vivo. In neurodegenerative disease research, 5,8-dimethoxy-4-methyl-N-(2-phenylpropyl)-2-quinolinamine has been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease. In inflammation research, 5,8-dimethoxy-4-methyl-N-(2-phenylpropyl)-2-quinolinamine has been shown to have anti-inflammatory effects in animal models of rheumatoid arthritis and colitis.
属性
IUPAC Name |
5,8-dimethoxy-4-methyl-N-(2-phenylpropyl)quinolin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2/c1-14-12-19(22-13-15(2)16-8-6-5-7-9-16)23-21-18(25-4)11-10-17(24-3)20(14)21/h5-12,15H,13H2,1-4H3,(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZJWGUAMGGTFIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C(C=CC(=C12)OC)OC)NCC(C)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701198067 | |
| Record name | 5,8-Dimethoxy-4-methyl-N-(2-phenylpropyl)-2-quinolinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701198067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
418780-24-2 | |
| Record name | 5,8-Dimethoxy-4-methyl-N-(2-phenylpropyl)-2-quinolinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=418780-24-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,8-Dimethoxy-4-methyl-N-(2-phenylpropyl)-2-quinolinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701198067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2,2'-[1,4-phenylenebis(carbonylimino)]bis(4-nitrobenzoic acid)](/img/structure/B5222693.png)
![1-methyl-1H-indole-2,3-dione 3-[(4,6-dimethyl-2-pyrimidinyl)hydrazone]](/img/structure/B5222695.png)

![N-[1-(4-bromophenyl)ethyl]-5-(4-morpholinyl)-2-nitroaniline](/img/structure/B5222708.png)
![3,3'-methylenebis(6-{[4-(acetyloxy)benzoyl]amino}benzoic acid)](/img/structure/B5222712.png)

![(2E)-N-({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-3-(3-pyridinyl)acrylamide](/img/structure/B5222728.png)

![1-[2-(isopropylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)methanamine](/img/structure/B5222754.png)
![2-[(3-bromobenzyl)thio]-N'-cyclododecylideneacetohydrazide](/img/structure/B5222757.png)
![4-[(4-methyl-1-phthalazinyl)amino]-N-phenylbenzamide](/img/structure/B5222760.png)
![N-(2-methoxyethyl)-3-[1-(3-methyl-2-butenoyl)-4-piperidinyl]propanamide](/img/structure/B5222768.png)
![7-{(2,6-dichlorophenyl)[(4-methyl-2-pyridinyl)amino]methyl}-8-quinolinol](/img/structure/B5222775.png)
